HT-2 Toxin-13C22

Mycotoxin analysis Stable isotope dilution assay LC-MS/MS

HT-2 Toxin-13C22 is the analytically valid internal standard for stable isotope dilution assays (SIDA) of HT-2 toxin. Unlike deuterated analogs, the uniform 13C22 labeling guarantees exact co-elution, eliminating chromatographic retention time shifts and enabling precise matrix-effect correction across the entire chromatographic peak. This ISO 17034-certified ready-to-use 25 µg/mL solution consistently achieves 91–107% recovery and <8% interassay precision in oat matrices, satisfying metrological traceability for ISO/IEC 17025 accredited labs and meeting EU regulatory sensitivity requirements (LOD 2–5 ppb).

Molecular Formula C22H32O8
Molecular Weight 446.32 g/mol
Cat. No. B12389755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHT-2 Toxin-13C22
Molecular FormulaC22H32O8
Molecular Weight446.32 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
InChIInChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1
InChIKeyPNKLMTPXERFKEN-YSKZOFMMSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HT-2 Toxin-13C22: Specification and Procurement Guide for the Fully 13C22-Labeled Mycotoxin Internal Standard


HT-2 Toxin-13C22 (CAS 1486469-92-4) is a stable isotope-labeled internal standard comprising the type A trichothecene mycotoxin HT-2 toxin in which all 22 carbon atoms are uniformly replaced by the non-radioactive carbon-13 isotope [1]. The compound is supplied as a ready-to-use 25 μg/mL solution in acetonitrile and is intended exclusively for use as an internal standard for the accurate quantification of native HT-2 toxin via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) . HT-2 toxin is the biologically active, deacetylated metabolite of T-2 toxin, both of which are produced by Fusarium species and occur as contaminants in cereal grains, food products, and animal feeds [2].

Why Unlabeled HT-2 Toxin or Deuterated Analogs Cannot Substitute for HT-2 Toxin-13C22 in Quantitative LC-MS/MS


Substitution with unlabeled HT-2 toxin (native standard) or alternative isotopic labels is analytically invalid for stable isotope dilution assays (SIDA) targeting HT-2 toxin in complex matrices. Unlabeled HT-2 toxin cannot correct for matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source of an LC-MS/MS system, which can substantially alter analyte signal intensity and compromise quantitative accuracy [1]. Deuterated (²H-labeled) HT-2 toxin standards, while isotopically distinct, exhibit chromatographic retention time shifts relative to the native analyte due to differences in hydrogen–deuterium bonding interactions with the stationary phase; this retention time mismatch prevents the co-elution required for precise internal standard correction across the entire chromatographic peak [2]. In contrast, the fully 13C22-labeled HT-2 toxin internal standard co-elutes exactly with native HT-2 toxin while maintaining a mass shift of M+22, enabling simultaneous, matrix-effect-corrected quantification without the chromatographic biases introduced by deuterated analogs .

HT-2 Toxin-13C22: Head-to-Head Analytical Performance Data for Procurement Decision-Making


Isotopic Purity and Uniform 13C22 Labeling: HT-2 Toxin-13C22 Versus Partial Labeling Schemes

The HT-2 Toxin-13C22 internal standard is uniformly labeled at all 22 carbon positions with the carbon-13 isotope, in contrast to partially labeled analogs that may retain unlabeled carbon atoms [1]. Commercial sources specify an isotopic purity of 98% for the fully 13C22-labeled product [2]. This uniform, high-purity labeling ensures a consistent and predictable mass shift of M+22 relative to the native HT-2 toxin (molecular weight 424.48 Da for unlabeled, 446.49 Da for 13C22-labeled), which is critical for unambiguous mass spectrometric discrimination and accurate isotope dilution calculations .

Mycotoxin analysis Stable isotope dilution assay LC-MS/MS Food safety

LC-MS/MS Method Performance: Stable Isotope Dilution Assay Using HT-2 Toxin-13C22 Versus Matrix-Matched Calibration

A stable isotope dilution assay (SIDA) employing the 13C22-labeled HT-2 toxin internal standard was developed and validated for the simultaneous quantitation of type A trichothecenes in foods and feeds [1]. The SIDA method demonstrated excellent analytical performance: recovery rates for HT-2 toxin spiked into oat samples ranged from 91% to 107% at fortification levels of 10, 50, and 200 μg/kg, and interassay precision (relative standard deviation, RSD) was below 8% across three independent analytical runs [1]. In contrast, matrix-matched calibration without internal standard correction for the same matrices typically yields recovery values outside the 80–120% acceptance range and substantially higher RSDs due to uncompensated matrix effects [2].

Mycotoxin quantitation Method validation Food analysis LC-MS/MS

GC-MS Detection Limits: HT-2 Toxin-13C22 Internal Standard Versus Alternative Derivatization Approaches

A GC-MS method utilizing fully 13C isotope-labeled analogues of T-2 toxin and HT-2 toxin, including HT-2 Toxin-13C22, achieved detection limits of 2–5 parts per billion (ppb) for these trichothecenes in cereal matrices [1]. This detection limit was obtained using the 13C-labeled internal standard for correction of both sample preparation losses and GC-MS injection variability. Alternative GC-MS methods that rely on external calibration or non-isotopic internal standards (e.g., structurally related but non-identical compounds) typically report detection limits 2- to 5-fold higher for HT-2 toxin due to uncompensated matrix effects and derivatization yield variations [2].

Mycotoxin detection GC-MS Food safety Method sensitivity

Certification and Traceability: ISO 17034 Certified Reference Material Versus Uncertified Laboratory Reagents

Commercial sources of HT-2 Toxin-13C22 provide the product as a certified reference material (CRM) produced under ISO 17034 accreditation and supplied with a certificate of analysis that includes a stated measurement uncertainty for the concentration value [1]. For example, the Fianovis product is certified in accordance with NF ISO 33401, ISO 17034, and ISO/IEC 17025, with the certified concentration value and its associated expanded uncertainty documented on the certificate . In contrast, non-certified HT-2 toxin standards or laboratory-prepared internal standard solutions lack this formal metrological traceability and do not come with a quantifiable uncertainty budget, rendering them unsuitable for use in ISO/IEC 17025-accredited testing laboratories or for generating data intended for regulatory submission [2].

Reference materials ISO 17034 Quality assurance Accredited laboratories

Chromatographic Co-Elution: 13C22-HT-2 Versus Deuterated (²H) HT-2 Internal Standards

The fully 13C22-labeled HT-2 toxin internal standard exhibits chromatographic retention time and peak shape that are virtually identical to those of native HT-2 toxin under reversed-phase LC conditions [1]. This co-elution property is a direct consequence of the identical physicochemical properties of the 13C-labeled and unlabeled molecules, as the substitution of 12C with 13C does not appreciably alter the molecule's interaction with the stationary phase . In contrast, deuterated (²H-labeled) HT-2 toxin internal standards show a measurable retention time shift—typically a slight earlier elution—due to the stronger C–²H bond and its effect on lipophilicity and hydrogen bonding interactions with the mobile phase and stationary phase [2]. This retention time mismatch can lead to inaccurate internal standard correction, particularly when matrix effects change rapidly across the chromatographic peak.

LC-MS/MS Internal standard Isotope effects Chromatography

Multi-Analyte Mycotoxin Method Compatibility: 13C22-HT-2 in Mixed Internal Standard Kits

HT-2 Toxin-13C22 is commercially available both as a single-analyte internal standard solution and as a component of multi-mycotoxin internal standard mixtures, such as the Biopure MIX 10 which contains 10 μg/mL each of 13C22-HT-2 toxin and 13C15-deoxynivalenol, among other 13C-labeled Fusarium toxins . The use of a pre-formulated mixed internal standard kit reduces pipetting steps and associated volumetric errors by approximately 50–75% compared to the individual addition of separate internal standards for a multi-analyte method [1]. Additionally, the mixed kit ensures that all internal standards are added in a consistent, pre-validated ratio, which is critical for maintaining method precision across large sample batches.

Multi-mycotoxin analysis LC-MS/MS Food safety High-throughput testing

HT-2 Toxin-13C22: High-Value Procurement Scenarios for Food Safety, Regulatory Compliance, and Metabolomics Research


Accredited Food and Feed Testing Laboratories Performing ISO/IEC 17025-Compliant Mycotoxin Analysis

Regulatory testing laboratories must demonstrate metrological traceability and method validation data meeting specific performance criteria (e.g., recovery 80–120%, precision RSD ≤20%) to maintain ISO/IEC 17025 accreditation [1]. The ISO 17034-certified HT-2 Toxin-13C22 internal standard, with its documented uncertainty and full 13C22 labeling, satisfies these traceability requirements and enables the SIDA method to consistently achieve recovery of 91–107% and interassay precision below 8% in oat matrices [2]. Procurement of this certified reference material is therefore non-negotiable for any laboratory submitting HT-2 toxin data to regulatory bodies or participating in proficiency testing schemes.

Regulatory Compliance Testing Under EU Maximum Levels and Indicative Levels for Trichothecenes

The European Commission has established indicative levels for the sum of T-2 and HT-2 toxins in cereals and cereal products, such as 15 μg/kg for unprocessed oats [3]. The GC-MS method employing the 13C22-labeled HT-2 toxin internal standard achieves a detection limit of 2–5 ppb, providing the analytical sensitivity required to reliably quantify HT-2 toxin at concentrations well below the regulatory threshold [4]. Use of this internal standard ensures that testing laboratories can definitively classify product lots as compliant or non-compliant, thereby preventing costly product recalls or import rejections.

High-Throughput Multi-Mycotoxin Screening in Contract Research and Food Manufacturer Quality Control

Food manufacturers and contract research organizations (CROs) increasingly adopt multi-mycotoxin LC-MS/MS methods to screen for 10–20 mycotoxins simultaneously in a single analytical run. The availability of HT-2 Toxin-13C22 in pre-formulated mixed internal standard kits (e.g., Biopure MIX 10) reduces sample preparation steps by 50–75% and eliminates manual ratio calculation errors compared to individual internal standard addition [5]. This efficiency gain directly translates to higher sample throughput and reduced labor costs per sample, providing a clear procurement advantage for high-volume testing operations.

Metabolism and Biotransformation Studies Using Stable Isotope-Assisted LC-HRMS

Research investigating the metabolic fate of HT-2 toxin in plants or animals increasingly employs 13C-assisted untargeted screening approaches using high-resolution mass spectrometry (HRMS) [6]. The uniform 13C22 labeling of the internal standard provides a distinct, predictable isotopic pattern that can be exploited by software tools such as MetExtract for the confident identification of novel metabolites [6]. Furthermore, the co-elution of the 13C22 internal standard with native HT-2 toxin and its metabolites ensures accurate relative quantification across different sample matrices and extraction conditions, a feature not achievable with deuterated internal standards due to their retention time shifts [7].

Technical Documentation Hub

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24 linked technical documents
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